

idelalisib drug interactions CYP3A4 inhibitors inducers

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Compound Focus: Idelalisib

CAS No.: 870281-82-6

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Pharmacokinetic Profile of Idelalisib

Understanding **idelalisib**'s pharmacokinetics is fundamental to predicting and managing its interactions.

Parameter	Description
Primary Metabolites	GS-563117 (inactive) [1]
Major Metabolizing Enzymes	Aldehyde oxidase (~70%), CYP3A4 (~30%) [1] [2] [3]
Primary Excretion Route	Feces (~78%), Urine (~14%) [1]
Protein Binding	>84% [1]
Half-Life	8.2 hours [1]

This metabolic profile means that drugs affecting the CYP3A4 pathway can significantly alter **idelalisib** exposure.

Clinical Drug Interaction Tables

The tables below summarize clinically significant interactions, based on FDA guidance and clinical data.

Table 1: Idelalisib as a Victim Drug (CYP3A4 Substrate) Drugs that induce or inhibit CYP3A4 can alter **idelalisib** plasma concentrations [1].

Perpetrator Type	Example Drugs	Clinical Effect & Management
Strong CYP3A4 Inducers	Rifampin, Carbamazepine, Phenytoin [4]	↓ Idelalisib exposure. May reduce efficacy. Concomitant use is not recommended.
Strong CYP3A4 Inhibitors	Clarithromycin, Itraconazole, Ketoconazole [4]	↑ Idelalisib exposure. May increase severity of adverse reactions. Monitor closely for toxicity.

Table 2: Idelalisib as a Perpetrator Drug (CYP3A4 Inhibitor) **Idelalisib** can increase the exposure of other drugs metabolized by CYP3A4, which can be serious or life-threatening [5].

Victim Drug Category	Example Drugs	Clinical Effect & Management
Contraindicated (Narrow Therapeutic Index)	Alfuzosin, Simvastatin, Lovastatin, Lurasidone, Dihydroergotamine [5]	Contraindicated. Coadministration may lead to toxic concentrations of the victim drug.
Sensitive CYP3A4 Substrates	Midazolam, Triazolam [4]	↑ Substrate exposure. Avoid coadministration with sensitive substrates where minimal concentration increases could lead to serious adverse reactions.

Key Clinical Management & Hepatotoxicity

Beyond metabolic interactions, **idelalisib** carries significant safety risks that require vigilant management.

- **Hepatotoxicity:** Serum aminotransferase (ALT/AST) elevations are common, occurring in **25%-35%** of patients in clinical trials, with **5%-8%** experiencing elevations >5x ULN [2]. Onset is typically within 4-12 weeks of starting therapy. The mechanism may involve direct hepatotoxicity or an immune-mediated component, and corticosteroids have been used for management in some cases [2].
- **Dosage Modifications:** Adhere to the following guidelines for laboratory abnormalities [5]:

- **ALT/AST >5-20 x ULN:** Withhold **idelalisib**. Resume at 100 mg BID when levels are ≤ 1 x ULN.
- **ALT/AST >20 x ULN:** Permanently discontinue.
- **Bilirubin >3-10 x ULN:** Withhold **idelalisib**. Resume at 100 mg BID when levels are ≤ 1 x ULN.
- **Bilirubin >10 x ULN:** Permanently discontinue.
- **Monitoring:** Conduct liver function tests (LFTs) every 2 weeks for the first 6 months, then every 1-3 months thereafter, with more frequent testing if elevations occur [5] [2].

Experimental Protocols for DDI Assessment

For researchers in drug development, here are core methodologies for evaluating **idelalisib**-related drug interactions.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) Assessment

This protocol determines if **idelalisib** is a direct or time-dependent inhibitor of CYP enzymes.

- **Objective:** To identify the potential of **idelalisib** to inhibit major CYP isoforms (e.g., 3A4, 2C8, 2D6) and to assess if the inhibition is time-dependent, indicating mechanism-based inactivation.
- **Materials:** Human liver microsomes (HLM) or recombinant CYP enzymes, CYP-specific probe substrates (see Table 1-1 from [4]), **idelalisib**, NADPH regeneration system, analytical instrument (LC-MS/MS).
- **Methodology:**
 - **Direct Inhibition:** Incubate HLM with a range of **idelalisib** concentrations and CYP probe substrates (e.g., Midazolam for CYP3A4) **with** NADPH. Measure metabolite formation.
 - **Time-Dependent Inhibition:** Pre-incubate HLM with **idelalisib** and NADPH for 30 minutes. Then, add probe substrates and measure metabolite formation. Compare IC_{50} values from direct and TDI assays.
- **Data Analysis:** Calculate IC_{50} values for direct inhibition. A significant shift (e.g., >1.5-fold decrease) in IC_{50} after pre-incubation suggests TDI [4] [6].

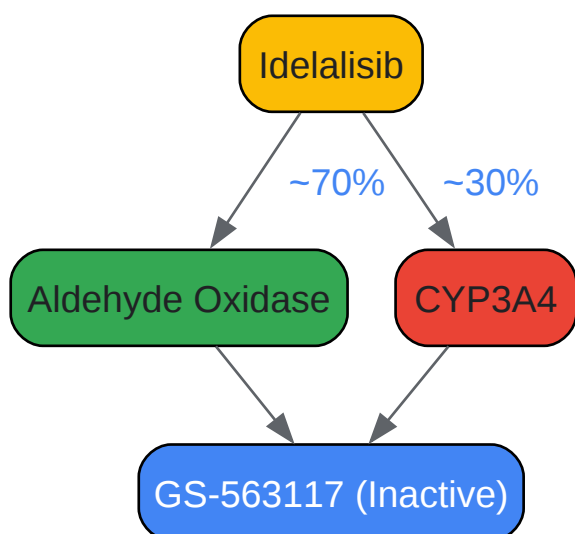
In Vitro CYP Induction Assessment (PXR Activation)

This assay evaluates **idelalisib**'s potential to induce CYP3A4 expression.

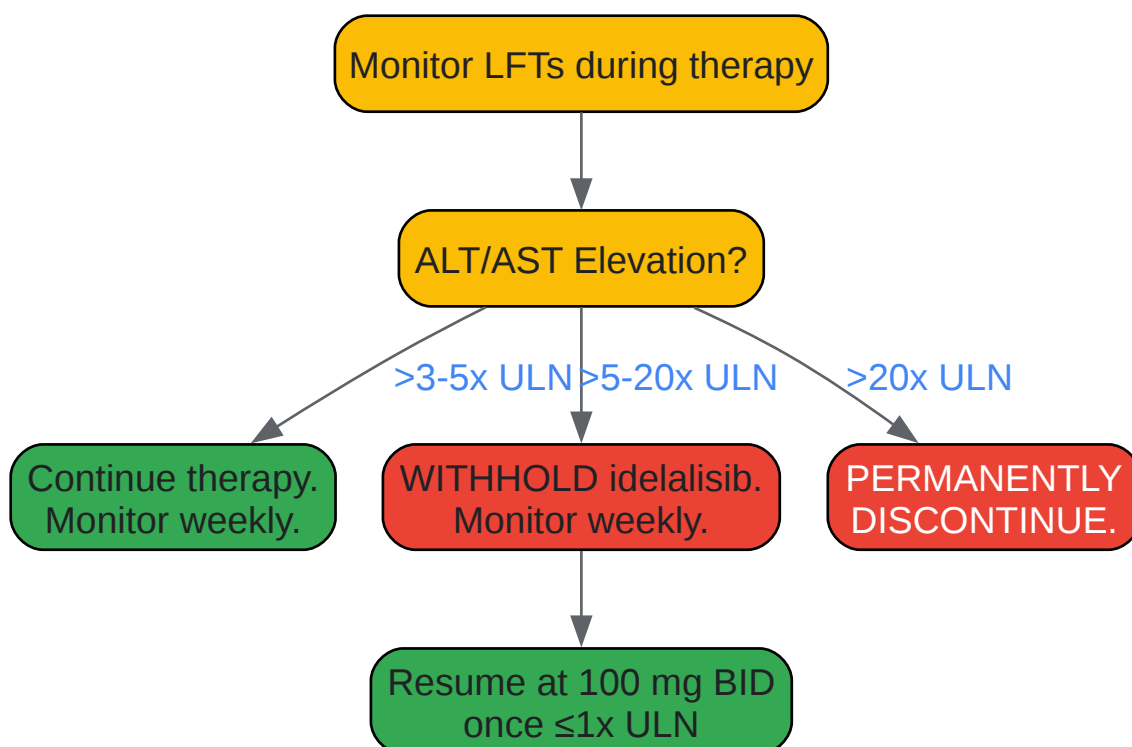
- **Objective:** To determine if **idelalisib** activates the Pregnane X Receptor (PXR), leading to upregulated CYP3A4 gene expression.
- **Materials:** PXR reporter gene assay system (e.g., human hepatoma cell line like HepaRG or primary human hepatocytes), PXR-responsive luciferase construct, **idelalisib**, positive control (e.g., Rifampin).
- **Methodology:**
 - Transfert cells with the PXR-luciferase reporter construct.
 - Treat cells with a range of **idelalisib** concentrations, vehicle control, and positive control for 48-72 hours.
 - Measure luciferase activity as a surrogate for PXR activation and CYP3A4 induction.
- **Data Analysis:** The fold-increase in luciferase activity relative to the vehicle control is calculated. **Idelalisib** is typically not considered a significant clinical inducer [6].

Visualizing Metabolic Pathways and Decision Logic

The following diagrams illustrate **idelalisib**'s metabolic fate and a clinical decision framework for managing its hepatotoxicity.



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